molecular formula C12H16N2O B3068970 1-(5-Amino-2-methylphenyl)piperidin-2-one CAS No. 941868-25-3

1-(5-Amino-2-methylphenyl)piperidin-2-one

Cat. No. B3068970
CAS RN: 941868-25-3
M. Wt: 204.27 g/mol
InChI Key: ROFVFYUZNNIHNE-UHFFFAOYSA-N
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Description

“1-(5-Amino-2-methylphenyl)piperidin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, which is a similar compound . Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure for the intermediate has been developed .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Conformational Studies

1-(5-Amino-2-methylphenyl)piperidin-2-one has been utilized in the synthesis of complex organic compounds. For instance, its reactions with other chemicals have led to the formation of novel compounds like piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, which have been studied for their conformational properties using NMR spectroscopy and molecular modelling (Csütörtöki et al., 2012).

Chemical Synthesis

This compound is also involved in the synthesis of Nα-urethane-protected β- and γ-amino acids, demonstrating its role in creating building blocks for more complex chemical structures (Cal et al., 2012).

Pharmacological Applications

In pharmacological research, derivatives of this compound have been designed and tested for their efficacy in inhibiting certain enzymes or receptors, such as c-Met/ALK inhibitors, which are significant in cancer treatment (Li et al., 2013).

Anticancer Activity

Some derivatives of this compound have been evaluated for anticancer activity, demonstrating its potential in the development of new therapeutic agents. For example, studies on certain triazole derivatives showed significant activity against cancer cells (Arul & Smith, 2016).

Antimycobacterial Activity

Additionally, compounds derived from this compound have been synthesized and tested for their antimycobacterial properties, suggesting a potential role in treating bacterial infections (Kumar et al., 2008).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(5-amino-2-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-6-10(13)8-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVFYUZNNIHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271302
Record name 1-(5-Amino-2-methylphenyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941868-25-3
Record name 1-(5-Amino-2-methylphenyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-2-methylphenyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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